Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a heterocyclic compound characterized by a unique structure that incorporates sulfur and oxygen atoms within its molecular framework. This compound has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of multiple sulfur and oxygen atoms contributes to its distinctive electronic properties, making it an interesting subject for further research.
Benzo[1,3]dithiole 1,1,3,3-tetraoxide belongs to the class of dithiole compounds, which are recognized for their aromatic characteristics and the presence of sulfur atoms in their structure. This classification is important for understanding the reactivity and stability of the compound in different chemical environments.
The synthesis of benzo[1,3]dithiole 1,1,3,3-tetraoxide typically involves the reaction of appropriate sulfur precursors under controlled conditions. One common method includes the use of disulfur dichloride in the presence of a suitable solvent such as acetic acid. The Herz reaction is often employed to facilitate the formation of the dithiole ring structure .
In practical terms, the synthesis process may involve several steps:
The molecular structure of benzo[1,3]dithiole 1,1,3,3-tetraoxide features a five-membered ring containing alternating sulfur and carbon atoms. The tetraoxide functionality indicates the presence of four oxygen atoms attached to the sulfur atoms within the ring.
Benzo[1,3]dithiole 1,1,3,3-tetraoxide participates in various chemical reactions typical of dithiole compounds. These include:
The reactivity patterns observed in benzo[1,3]dithiole 1,1,3,3-tetraoxide are influenced by its electronic structure. The distribution of electron density across the molecule affects how it interacts with other chemical species.
The mechanism by which benzo[1,3]dithiole 1,1,3,3-tetraoxide exerts its effects—be it in biological systems or synthetic pathways—often involves electron transfer processes. This can lead to radical formation or stabilization that is crucial in various applications such as catalysis or as an antioxidant.
Studies have shown that this compound can interact with biological molecules through redox mechanisms that may influence cellular processes .
Relevant data from studies indicate that benzo[1,3]dithiole 1,1,3,3-tetraoxide is less prone to fragmentation compared to other similar compounds .
Benzo[1,3]dithiole 1,1,3,3-tetraoxide has potential applications in:
The synthetic journey of benzo[1,3]dithiole (BDT) derivatives traces back to early 20th-century discoveries, most notably the Herz reaction (1913-1923), which established the foundational chemistry for benzodithiole systems. This classical approach involved the reaction of anilines with disulfur dichloride (S₂Cl₂) in acetic acid, yielding benzodithiazolium chloride salts ("Herz salts") as key intermediates [1]. These Herz salts (e.g., 2-chloro-1,3-benzodithiolylium chloride) exhibit a planar, 10-π aromatic system and served as crucial precursors to neutral BDT compounds and radicals. The reaction proceeds via electrophilic attack of polarized S–Cl bonds on nucleophilic nitrogen, followed by cyclization and aromatization, though the original mechanism proposed by Herz incorrectly assigned the origin of the S-S-Cl moiety [1]. Early applications focused primarily on dye manufacturing, leveraging the intense colors of Herz salts and their hydrolysis products (e.g., 2-sulfoxides with distinctive purple hues) [1]. However, these methods suffered from harsh reaction conditions, moderate yields, and the handling challenges of malodorous, volatile sulfur reagents like tert-butyl thiol, which required specialized containment [6].
The mid-to-late 20th century witnessed incremental refinements, including improved hydrolysis protocols to access 2-aminothiophenols and the use of alternative sulfur sources. A significant limitation remained the para-chlorination of the BDT ring during Herz-type syntheses, which restricted substrate scope and complicated functionalization [1] [4]. The advent of modern catalysis in the 21st century revolutionized BDT synthesis, shifting toward efficient, tunable, and environmentally considerate protocols:
Transition-Metal Catalysis: Copper-catalyzed intramolecular N–S bond formation emerged as a powerful strategy. For instance, Cu(I) catalysts (e.g., CuBr) enable the oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an O₂ atmosphere (Scheme 1a). This method forms the BDT core via a proposed mechanism involving coordination of the thiolamide to Cu(I), oxidation to a Cu-S intermediate, and reductive elimination to form the N-S bond, producing BDT derivatives in excellent yields (>90%) while using O₂ as a benign terminal oxidant [4]. Palladium catalysis also gained prominence, particularly for C-S cross-coupling to introduce substituents. Pd₂(dba)₃/PPh₃ systems effectively couple aryl bromides with tert-butyl thiolate generated in situ from odorless S-tert-butyl isothiouronium bromide, overcoming the olfactory hazards of traditional tert-butyl thiol use (Table 1) [6].
Metal-Free Oxidative Cyclizations: Environmentally benign alternatives utilize catalysts like potassium bromide (KBr) under O₂. This system oxidizes 2-mercaptobenzamides, potentially via Br₂ generation, forming disulfide intermediates that cyclize to BDT derivatives in high yields (Scheme 1b). The use of aqueous media and recyclable catalysts, such as tetrasubstituted sulfonated cobalt phthalocyanine (CoPcS), further enhances the green credentials of modern BDT synthesis [4] [6].
Lewis Acid-Mediated Cyclizations: Modern approaches employ less hazardous Lewis acids like scandium(III) triflate (Sc(OTf)₃) for critical steps like thioketal formation (e.g., converting 1,2,4,5-tetrakis(tert-butylthio)benzene to benzo[1,2-d;4,5-d′]bis[1,3]dithiole), replacing highly corrosive traditional agents (BF₃, HBF₄) [6].
Table 1: Evolution of Key Synthetic Methodologies for BDT Derivatives
Era | Key Method/Reagent | Characteristics | Limitations/Advances |
---|---|---|---|
Early 20th C | Herz Reaction (Aniline + S₂Cl₂) | Forms benzodithiazolium salts (Herz salts); foundation for BDT chem | Harsh conditions, para-chlorination, moderate yields, malodorous reagents |
Mid-Late 20th C | Hydrolysis of Herz salts; SNAr with RSH | Access to 2-aminothiophenols & substituted BDTs | Still requires harsh conditions; tert-butyl thiol handling issues |
21st C | Cu(I)/O₂ Catalytic Cyclization | Oxidative N-S bond formation; high yields, green oxidant | Broad functional group tolerance; mild conditions |
21st C | Pd-Catalyzed C-S Coupling | Uses S-tert-butyl isothiouronium bromide (odorless) | Solves odor/safety issues; high yields of key precursors |
21st C | KBr/O₂ or CoPcS/O₂ Catalysis | Metal-free or heterogeneous metal catalysis; aqueous media | Sustainable protocols; recyclable catalysts (CoPcS) |
21st C | Sc(OTf)₃-Mediated Cyclization | Mild Lewis acid for thioketal formation | Replaces BF₃/HBF₄; safer and easier handling |
Achieving precise substitution patterns on the BDT core is crucial for tuning electronic properties, solubility, and function for applications in materials science (e.g., conductive polymers, trityl radicals) and medicinal chemistry. Regioselective functionalization strategies target specific positions—primarily the electron-deficient 4,7-positions and the more electron-rich 5,6-positions—leveraging both inherent electronic bias and directing groups.
Electrophilic Aromatic Substitution (SEAr): The BDT tetraoxide core, particularly in its reduced forms, exhibits predictable reactivity towards electrophiles. Nitration and halogenation (chlorination, bromination) preferentially occur at the 5- and 6-positions due to their higher electron density relative to the sulfone-flanked 4,7-positions. This allows the introduction of halogens (Br, Cl) as versatile handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira). Controlling reaction temperature and stoichiometry is key to achieving mono- vs. di-substitution at these positions [4] [6].
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the tetraoxide groups activates the 4- and 7-positions towards nucleophilic displacement. Halogens (F, Cl) at these positions are readily displaced by oxygen-, sulfur-, and nitrogen-based nucleophiles (e.g., alkoxides, thiolates, amines). This provides a direct route to ethers (BDT-OR), thioethers (BDT-SR), and amines (BDT-NR₁R₂) linked at the 4/7 positions. The high reactivity of 4,7-dihalo-BDT tetraoxides makes them invaluable building blocks for constructing conjugated systems or introducing solubilizing groups [6].
Transition-Metal Catalyzed Cross-Coupling: Regioselective coupling relies heavily on pre-installed halogen handles. Palladium-catalyzed reactions are dominant:
Table 2: Regioselective Functionalization Strategies for BDT Tetraoxide Core
Target Position | Strategy | Key Reagents/Conditions | Primary Products/Applications |
---|---|---|---|
5,6-positions | Electrophilic Aromatic Substitution | Br₂ (Fe catalyst or neat), HNO₃/H₂SO₄, Cl₂ | 5/6-Bromo-, chloro-, nitro-BDT; Handles for coupling |
4,7-positions | Nucleophilic Aromatic Substitution | RONa, RSNa, R₂NH; Often mild conditions, no catalyst | 4,7-Dialkoxy-, dialkylthio-, diamino-BDT; Donor-acceptor tuning |
4,7-positions | Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, Base (K₂CO₃, CsF) | 4,7-Diaryl-BDT; Conjugation extension for materials |
4,7-positions | Buchwald-Hartwig Amination | ArNH₂ or R₂NH, Pd₂(dba)₃, XantPhos, NaO* t*-Bu | 4,7-Diamino-BDT; Ligands, redox-active materials |
5,6-positions | Sonogashira Coupling | RC≡CH, Pd(PPh₃)₂Cl₂, CuI, iPr₂NH | 5,6-Dialkynyl-BDT; Conjugated polymers, fluorescent probes |
Variable (Ortho to DG) | Directed ortho-Metalation (DoM) | DG (e.g., -CONEt₂, -SO₂NMe₂), n-BuLi or LDA, E⁺ (I₂, CO₂) | Regiospecific introduction of I, COOH, CHO, SiR₃ etc. |
While the BDT tetraoxide core itself is planar and achiral, the incorporation of chiral substituents or the synthesis of fused/bridged derivatives containing stereogenic centers adjacent to the BDT system is vital for applications in asymmetric catalysis, chiral materials, and bioactive compounds. Catalytic asymmetric synthesis provides efficient access to enantiomerically enriched BDT derivatives:
Asymmetric Nucleophilic Addition: This strategy leverages chiral metal catalysts to control the stereochemistry of nucleophile addition to prochiral BDT-based electrophiles. A prominent example involves the use of chiral copper(I) complexes, particularly those with bidentate bisphosphine ligands like (S,S)-Ph-BPE. These catalysts enable the enantioselective addition of nucleophiles generated in situ from 1,3-enynes to electrophilic heteroarenes. For instance, allenyl copper intermediates, formed via copper hydride addition/migratory insertion into 1,3-enynes, undergo enantioselective addition to quinoline N-oxides (acting as electrophiles) (Figure 1c). This reaction proceeds through a proposed five-membered ring transition state, where the chiral ligand dictates the facial approach of the quinoline N-oxide to the allenyl copper species, yielding chiral quinolinyl-substituted allenes with the BDT moiety attached via a linker, in high yields (up to 95%) and exceptional enantioselectivities (up to 99% ee) [7] [8]. The scope is broad, tolerating functionalities like halogens (Cl, Br), trifluoromethyl ether, esters, and heterocycles (pyridine, thiophene) [7].
Enantioselective Cyclization/Annulation: Catalytic asymmetric methods can construct chiral rings fused to or incorporating the BDT unit. Chiral Lewis acid catalysts (e.g., Sc(III)/PyBOX complexes) or organocatalysts (e.g., chiral phosphoric acids) can promote intramolecular cyclizations or [2+n] cycloadditions involving BDT-containing substrates with high enantiocontrol. For example, desymmetrization strategies applied to prochiral BDT derivatives bearing two identical functional groups (e.g., dialdehydes, diesters, or bis(unsaturated esters)) via asymmetric intramolecular reactions can yield complex chiral polycyclic structures embedding the BDT unit [1] [8].
Chiral Auxiliary Approaches: Although less atom-economical, chiral auxiliaries remain useful for installing chirality adjacent to the BDT core with high diastereocontrol. Auxiliaries like Evans oxazolidinones or Oppolzer sultams can be attached to carboxylic acid substituents introduced at the 4/7 or 5/6 positions via regioselective functionalization. Subsequent diastereoselective transformations (e.g., alkylations, aldol reactions, Diels-Alder cycloadditions) followed by auxiliary removal yield enantiopure BDT derivatives. This method is particularly valuable when suitable catalytic asymmetric methods are not yet developed [1].
The development of catalytic asymmetric synthesis for BDT derivatives remains an active frontier. Current challenges include achieving high enantioselectivity in direct C-H functionalization of the BDT core and developing efficient routes to BDT derivatives with axial or planar chirality. Nevertheless, existing methods, particularly asymmetric nucleophilic addition using chiral copper catalysts, provide powerful tools for accessing structurally diverse and enantiomerically enriched BDT-based molecules for advanced applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7